Cas no 68426-09-5 (2-(4-methoxyphenoxy)acetaldehyde)

2-(4-Methoxyphenoxy)acetaldehyde is a versatile aromatic aldehyde derivative characterized by its methoxyphenoxy functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive aldehyde group enables facile derivatization, while the methoxyphenoxy moiety contributes to enhanced solubility and stability in various reaction conditions. The compound's well-defined structure and purity make it suitable for precise synthetic applications, including cross-coupling reactions and heterocycle formation. Its utility in fine chemical synthesis is further underscored by its compatibility with a range of reagents and catalysts, offering flexibility in multi-step synthetic routes.
2-(4-methoxyphenoxy)acetaldehyde structure
68426-09-5 structure
Product name:2-(4-methoxyphenoxy)acetaldehyde
CAS No:68426-09-5
MF:C9H10O3
MW:166.173902988434
CID:519611
PubChem ID:96383

2-(4-methoxyphenoxy)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • Acetaldehyde,2-(4-methoxyphenoxy)-
    • (4-methoxyphenoxy)acetaldehyde
    • 2-(4-methoxyphenoxy)acetaldehyde
    • (4-Methoxy-phenoxy)-acetaldehyd
    • (4-methoxy-phenoxy)-acetaldehyde
    • 2-(4-methoxy-phenoxy)-ethanal
    • 4-methoxyphenoxyacetaldehyde
    • AC1L3WC5
    • AC1Q6QM9
    • Acetaldehyde, (4-methoxyphenoxy)-
    • EINECS 270-389-1
    • NCIOpen2_000578
    • NSC71550
    • p-Methoxyphenoxyacetaldehyde
    • Acetaldehyde, 2-(4-methoxyphenoxy)-
    • NS00036598
    • DTXSID6071536
    • AI3-12039
    • NSC 71550
    • CCS9K5Q3AH
    • SCHEMBL1951879
    • EN300-135015
    • CS-0350425
    • 68426-09-5
    • NSC-71550
    • CUMIGPPRWNRSMW-UHFFFAOYSA-N
    • UNII-CCS9K5Q3AH
    • AKOS011011839
    • Inchi: InChI=1S/C9H10O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-6H,7H2,1H3
    • InChI Key: CUMIGPPRWNRSMW-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)OCC=O

Computed Properties

  • Exact Mass: 166.063
  • Monoisotopic Mass: 166.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.098
  • Boiling Point: 275°C at 760 mmHg
  • Flash Point: 110.8°C
  • Refractive Index: 1.499
  • PSA: 35.53
  • LogP: 1.27290

2-(4-methoxyphenoxy)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-135015-0.05g
2-(4-methoxyphenoxy)acetaldehyde
68426-09-5
0.05g
$216.0 2023-02-15
Enamine
EN300-135015-0.5g
2-(4-methoxyphenoxy)acetaldehyde
68426-09-5
0.5g
$723.0 2023-02-15
Enamine
EN300-135015-100mg
2-(4-methoxyphenoxy)acetaldehyde
68426-09-5
100mg
$322.0 2023-09-30
Enamine
EN300-135015-5000mg
2-(4-methoxyphenoxy)acetaldehyde
68426-09-5
5000mg
$2692.0 2023-09-30
Aaron
AR00G0PW-25mg
(4-methoxyphenoxy)acetaldehyde
68426-09-5 95%
25mg
$242.00 2025-01-24
1PlusChem
1P00G0HK-100mg
(4-methoxyphenoxy)acetaldehyde
68426-09-5 95%+
100mg
$425.00 2025-02-27
Aaron
AR00G0PW-250mg
(4-methoxyphenoxy)acetaldehyde
68426-09-5 95%
250mg
$500.00 2025-02-28
abcr
AB603331-250mg
2-(4-Methoxyphenoxy)acetaldehyde; .
68426-09-5
250mg
€286.50 2024-07-19
Enamine
EN300-135015-0.1g
2-(4-methoxyphenoxy)acetaldehyde
68426-09-5
0.1g
$322.0 2023-02-15
Enamine
EN300-135015-5.0g
2-(4-methoxyphenoxy)acetaldehyde
68426-09-5
5.0g
$2691.0 2023-02-15

2-(4-methoxyphenoxy)acetaldehyde Related Literature

Additional information on 2-(4-methoxyphenoxy)acetaldehyde

Research Briefing on 2-(4-methoxyphenoxy)acetaldehyde (CAS: 68426-09-5) in Chemical Biology and Pharmaceutical Applications

2-(4-methoxyphenoxy)acetaldehyde (CAS: 68426-09-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its utility in the development of novel therapeutic agents, owing to its versatile chemical reactivity and potential as a building block for complex molecular architectures. This briefing consolidates the latest research findings on this compound, focusing on its synthesis, applications, and emerging trends in chemical biology.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-(4-methoxyphenoxy)acetaldehyde. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic approach using palladium-based catalysts, which significantly improved yield and purity compared to traditional methods. This development is particularly relevant for industrial-scale applications, where cost-effectiveness and reproducibility are critical.

In pharmaceutical research, 2-(4-methoxyphenoxy)acetaldehyde has been investigated as a precursor for the synthesis of benzodioxane derivatives, which exhibit promising antimicrobial and anti-inflammatory properties. A recent preclinical study highlighted its role in the development of a new class of COX-2 inhibitors, potentially offering safer alternatives to existing nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's ability to form stable Schiff bases with amino groups further expands its utility in drug design, particularly for targeted delivery systems.

Emerging applications in chemical biology include the use of 2-(4-methoxyphenoxy)acetaldehyde as a probe for studying protein-ligand interactions. Its aldehyde functionality allows for site-specific conjugation with biomolecules, making it valuable for bioconjugation strategies and the development of diagnostic tools. A 2024 study in ACS Chemical Biology showcased its use in the design of fluorescent probes for real-time monitoring of enzymatic activity, opening new avenues for high-throughput screening in drug discovery.

Despite its potential, challenges remain in optimizing the stability and selectivity of 2-(4-methoxyphenoxy)acetaldehyde in biological systems. Current research is addressing these limitations through structural modifications and the development of protective group strategies. Future directions may explore its incorporation into polymer-based drug delivery systems or as a component in the synthesis of natural product analogs with enhanced bioactivity.

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Amadis Chemical Company Limited
(CAS:68426-09-5)2-(4-methoxyphenoxy)acetaldehyde
A1217683
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):170/309/1022